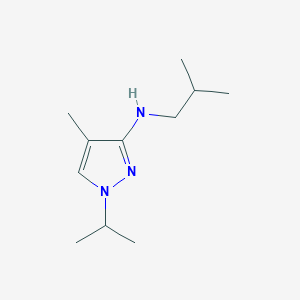

4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Descripción

4-metil-N-(2-metilpropil)-1-(propan-2-il)-1H-pirazol-3-amina es un compuesto orgánico sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen múltiples grupos alquilo unidos al anillo de pirazol.

Propiedades

Fórmula molecular |

C11H21N3 |

|---|---|

Peso molecular |

195.30 g/mol |

Nombre IUPAC |

4-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-8(2)6-12-11-10(5)7-14(13-11)9(3)4/h7-9H,6H2,1-5H3,(H,12,13) |

Clave InChI |

QYVVFSJNOGACOV-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(N=C1NCC(C)C)C(C)C |

Origen del producto |

United States |

Métodos De Preparación

3. Análisis de las reacciones químicas

Tipos de reacciones

4-metil-N-(2-metilpropil)-1-(propan-2-il)-1H-pirazol-3-amina puede sufrir varias reacciones químicas, incluidas:

Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden conducir a la formación de formas reducidas del compuesto.

Sustitución: El compuesto puede participar en reacciones de sustitución en las que uno o más de sus sustituyentes se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los oxidantes comunes incluyen permanganato de potasio, peróxido de hidrógeno y trióxido de cromo.

Reducción: Los reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Los reactivos como los haluros de alquilo, los cloruros de acilo y los cloruros de sulfonilo se pueden utilizar en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir diversos derivados sustituidos.

4. Aplicaciones de la investigación científica

Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.

Biología: El compuesto puede tener actividad biológica y puede estudiarse por sus efectos sobre los sistemas biológicos.

Medicina: Las posibles aplicaciones farmacéuticas incluyen su uso como compuesto líder para el desarrollo de fármacos.

Industria: Se puede utilizar en la producción de agroquímicos, colorantes y otros productos industriales.

Análisis De Reacciones Químicas

Types of Reactions

4-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and can be studied for its effects on biological systems.

Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development.

Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

El mecanismo de acción de 4-metil-N-(2-metilpropil)-1-(propan-2-il)-1H-pirazol-3-amina implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores u otras proteínas. Los efectos del compuesto se median mediante la unión a estas dianas y la modulación de su actividad, lo que lleva a diversas respuestas biológicas.

Comparación Con Compuestos Similares

Compuestos similares

1-fenil-3-metil-5-pirazolona: Un derivado de pirazol con propiedades analgésicas y antiinflamatorias.

3,5-dimetilpirazol: Otro derivado de pirazol utilizado como inhibidor de la corrosión y en agricultura.

4-metilpirazol: Conocido por su uso como antídoto para el envenenamiento por metanol y etilenglicol.

Unicidad

4-metil-N-(2-metilpropil)-1-(propan-2-il)-1H-pirazol-3-amina es único debido a su patrón de sustitución específico, que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de pirazol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.